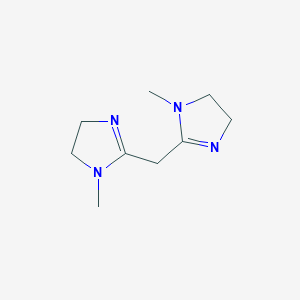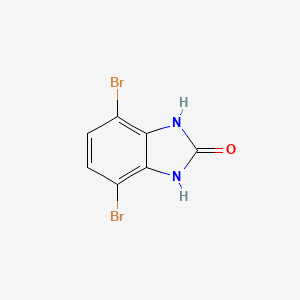
1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene: is an organic compound characterized by its unique structure, which includes two 3,7-dimethyloctyloxy groups and two nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene typically involves the nitration of a precursor compound, such as 1,2-bis(3,7-dimethyloctyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: Formation of 1,2-bis(3,7-dimethyloctyloxy)-4,5-diaminobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is used as a precursor in the synthesis of advanced materials, including conducting polymers and organic semiconductors. Its unique structure allows for the fine-tuning of electronic properties in these materials.
Biology and Medicine: While specific biological applications of this compound are less common, its derivatives may be explored for potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with specific electronic and optical properties. It may also find applications in the development of sensors and other electronic devices.
Mécanisme D'action
The mechanism of action of 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene primarily involves its ability to undergo various chemical transformations due to the presence of reactive nitro groups. These transformations can lead to the formation of new compounds with distinct properties. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparaison Avec Des Composés Similaires
- 2,5-Bis(bromomethyl)-1-methoxy-4-(3,7-dimethyloctyloxy)benzene
- 2,5-Bis(chloromethyl)-1,4-bis(3,7-dimethyloctyloxy)benzene
Comparison: 1,2-Bis(3,7-dimethyloctyloxy)-4,5-dinitrobenzene is unique due to the presence of two nitro groups, which impart distinct reactivity and electronic properties compared to its analogs with bromomethyl or chloromethyl substituents. These differences can influence the compound’s behavior in chemical reactions and its suitability for specific applications.
Propriétés
Numéro CAS |
816463-62-4 |
|---|---|
Formule moléculaire |
C26H44N2O6 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1,2-bis(3,7-dimethyloctoxy)-4,5-dinitrobenzene |
InChI |
InChI=1S/C26H44N2O6/c1-19(2)9-7-11-21(5)13-15-33-25-17-23(27(29)30)24(28(31)32)18-26(25)34-16-14-22(6)12-8-10-20(3)4/h17-22H,7-16H2,1-6H3 |
Clé InChI |
AODUSHOBOLEDOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


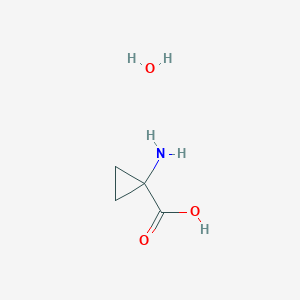
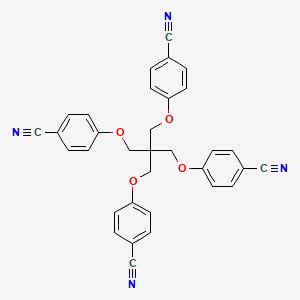
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
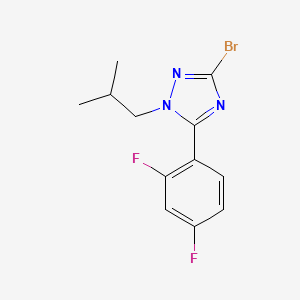
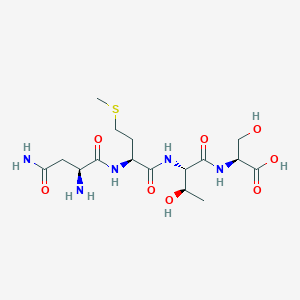
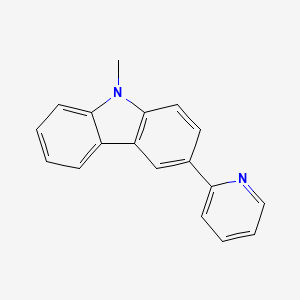
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
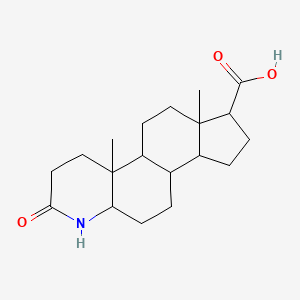
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
